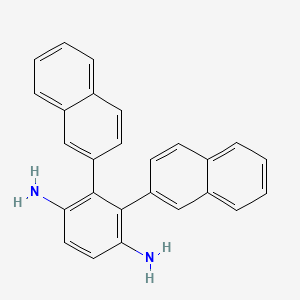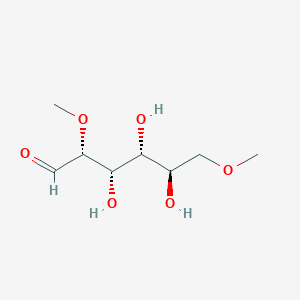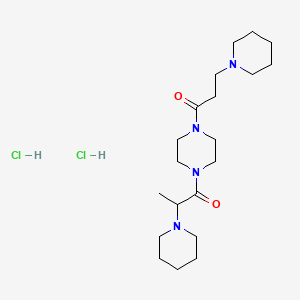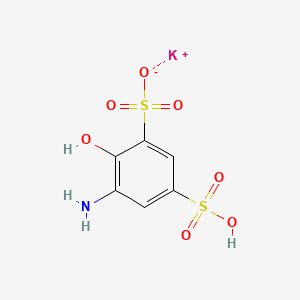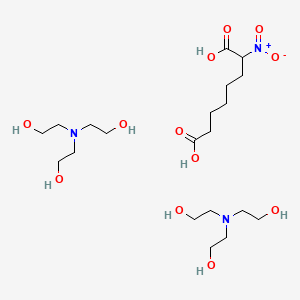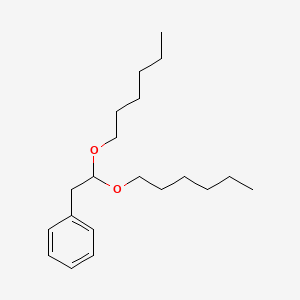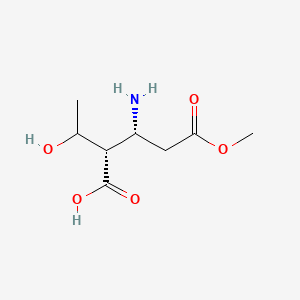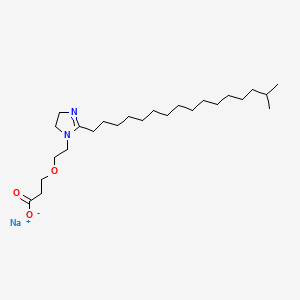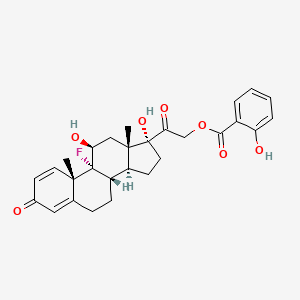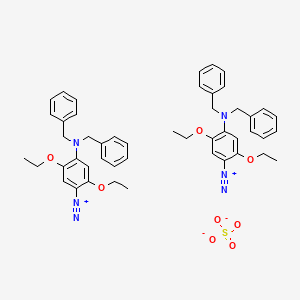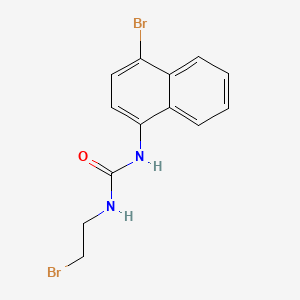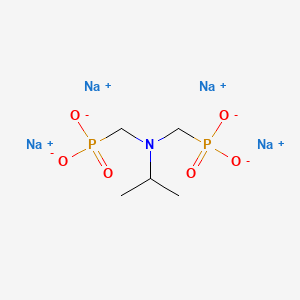
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H11NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction can be represented as follows:
Isopropylamine+Formaldehyde+Phosphorous Acid→Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The purification process may include filtration, crystallization, and drying steps to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other bisphosphonate derivatives.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is investigated for its role in inhibiting bone resorption and its potential therapeutic applications in osteoporosis and other bone-related conditions.
Industry: The compound is used in various industrial processes, including water treatment and as a scale inhibitor.
Mécanisme D'action
The mechanism of action of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium ethylenediaminetetra(methylene)phosphonate
- Tetrasodium 1-hydroxyethylidene-1,1-diphosphonate
- Tetrasodium iminodisuccinate
Uniqueness
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may offer different binding affinities and inhibitory effects on bone resorption, making it a valuable compound for specific applications in medicine and industry.
Propriétés
Numéro CAS |
94087-56-6 |
|---|---|
Formule moléculaire |
C5H11NNa4O6P2 |
Poids moléculaire |
335.05 g/mol |
Nom IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clé InChI |
RCFQWXPAIFRWGT-UHFFFAOYSA-J |
SMILES canonique |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


